6-chloro-5-iodo-5H-pyrimidin-4-imine
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Overview
Description
6-Chloro-5-iodo-5H-pyrimidin-4-imine is a halogenated heterocyclic compound with the molecular formula C4H2ClIN3. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. The presence of both chlorine and iodine atoms in its structure makes it a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-iodo-5H-pyrimidin-4-imine typically involves halogenation reactions. One common method is the halogenation of pyrimidine derivatives. For instance, starting with 4-aminopyrimidine, chlorination and iodination can be carried out using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-iodo-5H-pyrimidin-4-imine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-Chloro-5-iodo-5H-pyrimidin-4-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-5-iodo-5H-pyrimidin-4-imine involves its interaction with specific molecular targets. The halogen atoms in its structure can form halogen bonds with biological molecules, influencing their activity. The compound can also act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-5-iodopyrimidin-4-amine: Similar structure but with an amine group instead of an imine.
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Contains a methyl group and an amine group.
Uniqueness
6-Chloro-5-iodo-5H-pyrimidin-4-imine is unique due to the presence of both chlorine and iodine atoms in its structure, which imparts distinct chemical reactivity and biological activity. Its imine group also differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications .
Properties
Molecular Formula |
C4H3ClIN3 |
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Molecular Weight |
255.44 g/mol |
IUPAC Name |
6-chloro-5-iodo-5H-pyrimidin-4-imine |
InChI |
InChI=1S/C4H3ClIN3/c5-3-2(6)4(7)9-1-8-3/h1-2,7H |
InChI Key |
WQENJVIJONRSTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=N)C(C(=N1)Cl)I |
Origin of Product |
United States |
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